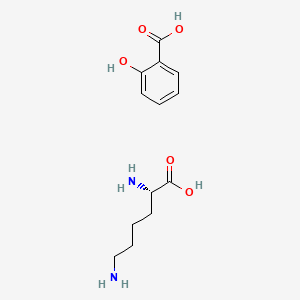
L-Lysine monosalicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lysine salicylate is a bioactive chemical.
常见问题
Q. Basic: What are the established protocols for synthesizing and characterizing L-Lysine monosalicylate in laboratory settings?
Methodological Answer:
Synthesis typically involves reacting L-lysine with salicylic acid derivatives under controlled pH and temperature. Characterization requires multi-technique validation:
- Purity Assessment : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254–280 nm) to quantify impurities .
- Structural Confirmation : Employ 1H NMR and 13C NMR to verify esterification and proton environments .
- Crystallography : X-ray diffraction (XRD) for crystalline structure determination, ensuring batch consistency .
Key Reference : Experimental sections must detail reagent sources (e.g., Sigma-Aldrich), molar ratios, and purification steps to enable replication .
Q. Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Chromatographic Techniques : Reverse-phase HPLC with fluorescence detection (post-column derivatization using o-phthalaldehyde) offers sensitivity (detection limit ~0.1 µg/mL) .
- Spectrophotometry : Modified Metal-Precipitation Photometric Assay (MMPA) for rapid screening, validated against HPLC via paired t-tests and linear regression (R2>0.95) .
- Sample Preparation : Acid hydrolysis (6M HCl, 110°C, 24h) to release free lysine, followed by centrifugal filtration (10 kDa cutoff) .
Q. Advanced: How can researchers resolve contradictions in bioavailability data between this compound and other lysine salts?
Methodological Answer:
Contradictions often arise from:
- Model Variability : Piglet studies (e.g., 168 female piglets, 3 replicates) show higher jejunal villus height with lysine sulfate vs. HCl, suggesting species-specific absorption .
- Dose-Response Curves : Use nonlinear mixed-effects modeling (NONMEM) to compare RBV (Relative Bioavailability Values). For example, lysine sulfate showed 106–119% RBV vs. HCl in ADG (Average Daily Gain) .
- Metabolic Interference : Assess plasma urea/creatinine ratios to differentiate renal clearance effects .
Recommendation : Meta-analysis of peer-reviewed datasets (e.g., PubMed, Google Scholar) using PRISMA guidelines to identify confounding variables .
Q. Advanced: What experimental designs are optimal for evaluating this compound’s bioactivity in preclinical models?
Methodological Answer:
- Controlled Trials : Use a Completely Randomized Design (CRD) with 4–5 treatment groups (e.g., control, 0.35%, 0.70%, 1.00% supplementation) and ≥4 replicates to minimize Type I errors .
- Endpoint Selection : Combine growth metrics (weight gain, F/G ratio) with histopathology (jejunal villus height) and digestibility assays (dry matter, crude protein) .
- Statistical Rigor : ANOVA with post-hoc Duncan tests (P<0.05) to compare means; report effect sizes (Cohen’s d) for clinical relevance .
Q. Basic: How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points (Tm) and detect polymorphic transitions .
- Humidity Sensitivity : Gravimetric analysis to measure hygroscopicity, critical for formulation stability .
Q. Advanced: What strategies mitigate confounding variables in studies on this compound’s synergistic effects?
Methodological Answer:
- Factorial Design : Test interactions with co-supplements (e.g., vitamins, minerals) using 2k factorial experiments to isolate synergistic vs. additive effects .
- Omics Integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways influenced by lysine-salicylate conjugates .
- Dose Equivalence : Normalize lysine content across treatment groups (e.g., 0.70% monosalicylate vs. 0.65% HCl) to control for molar disparities .
属性
CAS 编号 |
59535-08-9 |
|---|---|
分子式 |
C13H20N2O5 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
(2S)-2,6-diaminohexanoic acid;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C6H14N2O2/c8-6-4-2-1-3-5(6)7(9)10;7-4-2-1-3-5(8)6(9)10/h1-4,8H,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI 键 |
KZBKRARRXDZOII-ZSCHJXSPSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CCN)CC(C(=O)O)N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CCN)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CCN)CC(C(=O)O)N |
外观 |
Solid powder |
Key on ui other cas no. |
59535-08-9 57282-48-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lysine salicylate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















